5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
Description
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound featuring a benzodioxole moiety, a piperazine ring, and a dihydropyrimidinone core
Properties
Molecular Formula |
C16H18N4O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N4O6S/c21-15-14(8-17-16(22)18-15)27(23,24)20-5-3-19(4-6-20)9-11-1-2-12-13(7-11)26-10-25-12/h1-2,7-8H,3-6,9-10H2,(H2,17,18,21,22) |
InChI Key |
JRABDRITCSEBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CNC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonyl and dihydropyrimidinone groups.
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a Pd-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo[d][1,3]dioxole and appropriate amines.
Synthesis of Piperazine Intermediate: The piperazine ring is typically formed through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Chemical Reactions Analysis
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include those with benzodioxole and piperazine moieties, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity and share structural similarities with the benzodioxole moiety.
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: This compound contains the benzodioxole group and is used in various chemical and biological studies.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another compound with a benzodioxole moiety, used in different chemical reactions and studies.
These compounds highlight the versatility and potential of the benzodioxole moiety in various scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
